molecular formula C5H3F3N2S B12866498 2-Trifluoromethylthiopyrimidine

2-Trifluoromethylthiopyrimidine

Cat. No.: B12866498
M. Wt: 180.15 g/mol
InChI Key: KHUPUHPMJHZUHB-UHFFFAOYSA-N
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Description

2-Trifluoromethylthiopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethylthio group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the perfluoroalkylation of 2-thiopyrimidine derivatives using xenon(II) bisperfluoroalkylcarboxylates . This reaction is carried out under thermolytic conditions, leading to the formation of the desired trifluoromethylthiopyrimidine.

Industrial Production Methods: While specific industrial production methods for 2-Trifluoromethylthiopyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethylthiopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Trifluoromethylthiopyrimidine involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.

Properties

Molecular Formula

C5H3F3N2S

Molecular Weight

180.15 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)pyrimidine

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-9-2-1-3-10-4/h1-3H

InChI Key

KHUPUHPMJHZUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC(F)(F)F

Origin of Product

United States

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